Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include examining the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Alkaloid Production
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate has been synthesized for use as an intermediate in alkaloid synthesis. A study by Danieli et al. (1997) highlights the preparation of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate, a related compound, which was then converted into the diastereomerically pure cis-isomer, a useful intermediate for alkaloid synthesis (Danieli et al., 1997).
Enzymatic Transformations
The compound has also been explored in enzymatic transformations. Danieli et al. (1996) described the desymmetrization of dimethyl meso-piperidine-3,5-dicarboxylates using various enzymes, which helped determine the enantioselectivities of these transformations and the absolute configurations of the resulting half-esters (Danieli et al., 1996).
Chemoenzymatic Synthesis
The compound has applications in chemoenzymatic synthesis as well. Liang et al. (2000) reported a new chemoenzymatic synthesis of optically pure isogalactofagomine, starting from achiral materials and involving the transformation of Dimethyl 4-hydroxypyridine-3,5-dicarboxylate into a saturated piperidine, a crucial step in the synthesis process (Liang et al., 2000).
Stereochemical Studies
Stereochemical properties of related piperidine compounds have been studied. Fries et al. (1982) used enantiomers of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine to demonstrate the ability of opioid receptors to distinguish between enantiotopic edges of the piperidine ring, highlighting the stereochemical specificity in biochemical interactions (Fries et al., 1982).
Spatial Structure Analysis
Turchin et al. (1969) conducted studies on the spatial structures of isomeric dimethyl esters of 4-hydroxypiperidine-2, 6-dicarboxylic acid, establishing the structures based on NMR spectra and analyzing how these structures affect reactivity and interactions with other molecules (Turchin et al., 1969).
Safety And Hazards
This involves examining the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help you find this information. You can also try online databases like PubChem, ChemSpider, and Google Scholar. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJHLIFSMMYQEN-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678066 | |
Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
CAS RN |
98935-65-0 | |
Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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